molecular formula C9H11NO2 B12059894 DL-Phenylalanine-2-13C

DL-Phenylalanine-2-13C

Cat. No.: B12059894
M. Wt: 166.18 g/mol
InChI Key: COLNVLDHVKWLRT-VJJZLTLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Phenylalanine-2-13C is an isotopically labeled compound where the carbon-13 isotope is incorporated at the second carbon position of the phenylalanine molecule. Phenylalanine is an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and is a precursor for various neurotransmitters. The isotopic labeling with carbon-13 makes this compound particularly useful in research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Phenylalanine-2-13C typically involves the incorporation of carbon-13 into the phenylalanine molecule. One common method is the Strecker synthesis, which involves the reaction of benzaldehyde with ammonium chloride and potassium cyanide to form phenylalanine. The carbon-13 isotope can be introduced by using carbon-13 labeled potassium cyanide .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using isotopically labeled precursors. The process is optimized to ensure high yield and purity of the final product. The isotopic purity is typically around 99 atom % carbon-13 .

Chemical Reactions Analysis

Types of Reactions

DL-Phenylalanine-2-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DL-Phenylalanine-2-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace the metabolic pathways of phenylalanine.

    Medicine: Investigated for its potential therapeutic effects in conditions like chronic pain and depression.

    Industry: Used in the production of labeled compounds for research and development.

Mechanism of Action

The mechanism of action of DL-Phenylalanine-2-13C involves its incorporation into metabolic pathways where it acts as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The carbon-13 labeling allows for detailed tracking of its metabolic fate using NMR spectroscopy. The molecular targets include enzymes involved in the biosynthesis of these neurotransmitters, such as phenylalanine hydroxylase .

Comparison with Similar Compounds

DL-Phenylalanine-2-13C can be compared with other isotopically labeled phenylalanine compounds, such as:

The uniqueness of this compound lies in its specific labeling at the second carbon position, which makes it particularly useful for certain types of metabolic and structural studies .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

166.18 g/mol

IUPAC Name

2-amino-3-phenyl(213C)propanoic acid

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i8+1

InChI Key

COLNVLDHVKWLRT-VJJZLTLGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[13CH](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

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